molecular formula C31H18O B13660195 Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]

Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]

Cat. No.: B13660195
M. Wt: 406.5 g/mol
InChI Key: ZMYMBMXAWLCSHP-UHFFFAOYSA-N
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Description

Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran] (CAS: 1377655-97-4) is a rigid, three-dimensional spiro-conjugated molecule comprising fused fluorene and benzofuran units. Its molar formula, C₁₇H₁₀O, reflects a unique architecture where two aromatic systems are connected via a spiro-carbon atom, creating orthogonal π-systems that minimize aggregation-induced quenching (AIQ) and enhance thermal stability . This structural rigidity makes it valuable in organic optoelectronics, particularly in thermally activated delayed fluorescence (TADF) emitters and organic light-emitting diodes (OLEDs) .

Properties

Molecular Formula

C31H18O

Molecular Weight

406.5 g/mol

IUPAC Name

spiro[fluorene-9,7'-fluoreno[4,3-b][1]benzofuran]

InChI

InChI=1S/C31H18O/c1-5-13-24-19(9-1)20-10-2-6-14-25(20)31(24)26-15-7-3-12-23(26)29-27(31)18-17-22-21-11-4-8-16-28(21)32-30(22)29/h1-18H

InChI Key

ZMYMBMXAWLCSHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)C8=CC=CC=C8O7

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediate: 5-Bromo-spiro[fluorene-7,9'-benzofluorene]

A crucial intermediate in the synthesis is 5-bromo-spiro[fluorene-7,9'-benzofluorene], prepared by previously reported methods involving bromination and cyclization steps. This intermediate serves as a substrate for further functionalization via cross-coupling reactions.

Suzuki Coupling for Functionalization

The Suzuki coupling reaction is widely used to introduce various aryl groups onto the spirofluorene core. Typical conditions include:

  • Reactants: 5-bromo-spirofluorene intermediate, arylboronic acids (e.g., 4-(naphthalene-1-yl)phenylboronic acid or 4-(diphenylamino)phenylboronic acid).
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0).
  • Base: Potassium carbonate aqueous solution (2 M).
  • Solvent: Tetrahydrofuran (THF).
  • Atmosphere: Nitrogen.
  • Temperature: Reflux for 12 hours.

Example Reaction Conditions and Yields:

Compound Starting Material (g, mmol) Boronic Acid (g, mmol) Pd Catalyst (g, mmol) Solvent (mL) Base (2 M, mL) Reaction Time Yield (%)
5-[4-(1-Naphthyl)phenyl]-spirofluorene (BH-1PN) 6.23 g, 14 mmol 3.65 g, 15 mmol 0.81 g, 0.70 mmol 100 100 12 h reflux Not specified
5-[4-(Diphenylamino)phenyl]-spirofluorene (BH-1TPA) 6.68 g, 15 mmol 4.55 g, 16 mmol 0.87 g, 0.75 mmol 100 100 12 h reflux Not specified

After reaction completion, the mixture is cooled, extracted with methylene chloride, and purified to afford the desired products.

Spiroannulation via Palladium-Catalyzed Cyclization

Another synthetic approach involves palladium-catalyzed spiroannulation of o-iodobiaryls with bromonaphthols to form spirobenzofuran frameworks. Typical conditions include:

  • Reactants: 2-iodo-1,1'-biphenyl and 1-bromonaphthalen-2-ol.
  • Catalyst: Palladium complex (10 mol%).
  • Ligand: Appropriate phosphine ligand (12 mol%).
  • Additive: 30 mol%.
  • Base: 3 equivalents of potassium carbonate.
  • Solvent: Dimethylacetamide (DMA).
  • Temperature: 130 °C.
  • Time: 20 hours under argon atmosphere.

This method yields spirobenzofuran derivatives which can be further elaborated into spirofluorene-benzofuran compounds.

Alternative Synthetic Routes

  • Inside-Out and Outside-In Methods: For related indenofluorene derivatives, diketone precursors are synthesized using inside-out (starting from central ring formation outward) or outside-in (starting from peripheral rings inward) approaches, followed by nucleophile addition and reductive dearomatization to build the spiro framework.

  • Two-Step Synthesis of Spirobenzofuran Isomers: Some spirobenzofuran compounds are prepared via efficient two-step methods involving initial substitution followed by cyclization to form the spiro linkage.

Characterization and Confirmation of Structure

The synthesized spiro compounds are characterized by:

Technique Purpose
1H NMR and 13C NMR Spectroscopy Structural confirmation and purity assessment
Fourier Transform Infrared Spectroscopy (FT-IR) Functional group identification
Mass Spectrometry (FAB mode) Molecular weight and fragmentation pattern
Elemental Analysis Empirical formula verification
Differential Scanning Calorimetry (DSC) Thermal properties such as glass transition temperature
UV-Visible and Photoluminescence Spectroscopy Optical properties including absorption and emission maxima

For example, a typical UV-vis absorption peak for spirofluorene derivatives is around 351-353 nm, with photoluminescence emission peaks near 423-424 nm. Quantum yields can reach up to 0.62 in cyclohexane solution, indicating strong fluorescence.

Summary Table of Preparation Methods

Method Key Reactants Catalyst Conditions Yield/Notes References
Suzuki Coupling 5-Bromo-spirofluorene + Arylboronic acid Pd(PPh3)4 THF, K2CO3 (aq), reflux 12h, N2 High purity products, typical yields not always specified
Spiroannulation 2-Iodo-1,1'-biphenyl + 1-Bromonaphthalen-2-ol Pd catalyst + ligand DMA, K2CO3, 130 °C, 20h, Ar Moderate yields, formation of spirobenzofuran core
Inside-Out/Outside-In Diketone Route Diketone precursors Nucleophile addition + reductive dearomatization Multi-step, varied conditions Used for indenofluorene analogues, adaptable
Two-Step Spirobenzofuran Synthesis Substituted benzofuran precursors Various Stepwise substitution and cyclization Efficient for benzofuran spiro compounds

Chemical Reactions Analysis

Types of Reactions

Spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted fluorene and benzofuran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran] is a chemical compound with the CAS number 1377655-97-4 . It has a molecular formula of C31H18O and a molecular weight of 406.4740 .

Synthesis
A copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives can be used for the synthesis of spirocyclic indolenines containing fluorene and indeno[2,1-b]indole groups . The reaction involves a single-electron-transfer oxidation by a copper(II) catalyst, which leads to a radical-cation intermediate and eventually the desired product through nucleophilic attack and dual deprotonation .

Potential Applications
Spirocyclic indolenines, including spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran], have potential applications in various fields:

  • Organic electronics : Siloles, which include spirosiloles, are used in optoelectronic devices .
  • Material science : Spirocyclic compounds can be used to create materials with unique properties .
  • Pharmacology : Crypt complexes, which can be formed using compounds with similar structures, have shown interesting pharmacological activity, including antiviral activity .
  • Organic light-emitting diodes (OLEDs) : Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran] derivatives can be used in organic light-emitting diodes .

Mechanism of Action

The mechanism by which Spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran] exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional framework that enhances the compound’s stability and electronic properties. This structure allows for efficient charge transport and strong luminescence, making it suitable for use in optoelectronic devices .

Comparison with Similar Compounds

Spiro[acridine-9,7'-fluoreno[2,3-b]benzofuran] (O1-TRZ)

O1-TRZ shares a spiro-architecture with the target compound but incorporates an acridine donor and a triazine acceptor. Key differences include:

  • Optoelectronic Properties: O1-TRZ exhibits a photoluminescence quantum yield (PLQY) of 96–98% and a reverse intersystem crossing rate ($k_{\text{RISC}}$) of $11.1 \times 10^5 \, \text{s}^{-1}$, attributed to its heavy-atom (oxygen) effect and planar donor structure .
  • Applications: Used in TADF-OLEDs with external quantum efficiencies (EQE) nearing 40%, outperforming non-spiro benzofuran derivatives in efficiency roll-off mitigation .

Spiro[fluorene-9,7'-dibenzo[c,h]acridine]-5'-one (SFDBAO) Derivatives

SFDBAO derivatives feature acridine and fluorene units, synthesized via sunlight-driven photooxygenation. Key distinctions:

  • Optical Properties : SFDBAO exhibits red-light emission ($\lambda_{\text{em}} > 600 \, \text{nm}$) and photovoltaic activity due to continuous π-stacking in single crystals .
  • Thermal Stability : Enhanced electron-withdrawing properties compared to simpler spirofluorenes, attributed to the acridine moiety .

9,9'-Spirobifluorene-Derived N-Heterocycles

These compounds integrate spirobifluorene with heterocyclic amines, showing:

  • UV-Vis Absorption : Peaks at 225–328 nm (π-π* transitions) and 351–375 nm (charge-transfer transitions) .
  • Photoluminescence : Strong emission at 390–430 nm, lower than O1-TRZ’s visible-range emission, due to reduced conjugation .

Benzofuran-1,3,4-Oxadiazole/Triazole Derivatives

  • Biological Activity : Anti-HCV NS5B enzyme activity with binding affinities up to $-16.09 \, \text{kcal/mol}$, surpassing Nesbuvir standards .
  • Electron Transport : Sparse LUMO orbitals around sulfur atoms, enabling electron transport in photovoltaic applications .

Comparative Data Table

Compound Structure Highlights PLQY (%) $k_{\text{RISC}} \, (\times 10^5 \, \text{s}^{-1})$ Key Applications
Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran] Fluorene-benzofuran spiro N/A N/A OLEDs, TADF emitters
O1-TRZ Acridine-triazine spiro with benzofuran 96–98 11.1 High-efficiency OLEDs
SFDBAO Derivatives Acridine-fluorene spiro N/A N/A Red-light emitters, photovoltaics
Spirobifluorene N-Heterocycles Spirobifluorene with amines ~80–90 N/A UV-sensitive sensors
Benzofuran-1,3,4-Oxadiazoles Benzofuran-triazole hybrids N/A N/A Antiviral agents, photovoltaics

Research Findings and Trends

  • Thermal Stability: Spiro-compounds universally exhibit superior thermal stability (decomposition >400°C) due to rigid, non-planar structures .
  • Emission Efficiency : Oxygen/heavy-atom incorporation (e.g., O1-TRZ) boosts PLQY and $k_{\text{RISC}}$, critical for TADF .
  • Synthetic Methods : Eco-friendly approaches (e.g., sunlight-driven synthesis for SFDBAO) are emerging, contrasting traditional condensation/oxidation routes .

Biological Activity

Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran] is a complex polycyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

The structure of Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran] features a unique spiro configuration that contributes to its chemical stability and biological interactions. The compound is characterized by its fused benzofuran and fluorene moieties, which may influence its pharmacological properties.

Research indicates that Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran] exhibits several mechanisms of action:

  • Induction of Apoptosis : Studies have shown that derivatives of benzofuran compounds can induce apoptosis in various cancer cell lines. For instance, compounds similar to Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran] have been reported to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and caspase activation in K562 leukemia cells .
  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against different cancer cell lines. For example, modifications in the benzofuran structure have resulted in enhanced activity against human breast cancer (MCF-7) cells with IC50 values indicating effective inhibition of cell growth .
  • Anti-inflammatory Properties : Certain derivatives have shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6. This suggests that the compound may also play a role in modulating inflammatory pathways .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Apoptosis InductionIncreased ROS levels and caspase activation
AntiproliferativeSignificant inhibition of MCF-7 cell proliferation
Anti-inflammatoryInhibition of IL-6 release

Case Study: Anticancer Activity

A study investigated the effects of Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran] derivatives on non-small cell lung cancer (NSCLC) models. The results indicated that these compounds not only inhibited cell growth but also restored sensitivity to existing EGFR-targeted therapies in resistant cell lines. This multi-target approach highlights the potential for developing combination therapies using this compound .

Mechanistic Insights

The apoptotic pathway activated by Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran] appears to involve mitochondrial pathways. Flow cytometry analyses have shown early changes in phosphatidylserine distribution upon treatment with this compound, indicative of early apoptotic events . Additionally, the compound's ability to alter mitochondrial membrane potential further supports its role in inducing apoptosis .

Q & A

Basic Research Questions

Q. How can researchers confirm the spirocyclic structure of Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran] derivatives experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve the nonplanar spiro junction and validate bond angles. Complement this with NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and NOESY) to identify coupling patterns and spatial interactions between protons in the fused aromatic systems. For example, the dihedral angle of 166° in S2-TRZ (a spiro-acridine derivative) was confirmed via crystallography, demonstrating steric effects on geometry . Mass spectrometry (HRMS) further verifies molecular weight and purity.

Q. What synthetic strategies are effective for introducing functional groups to the spiro framework without disrupting its rigidity?

  • Methodological Answer : Employ directed ortho-metalation or cross-coupling reactions (e.g., Suzuki-Miyaura) to modify peripheral aryl groups. For instance, phosphine-substituted derivatives (e.g., Diphenyl(spiro[...]phosphine) were synthesized via palladium-catalyzed coupling, preserving the spiro core . Use inert conditions (argon/nitrogen atmosphere) and low temperatures (2–8°C) to prevent oxidation of reactive intermediates .

Q. How should researchers handle and store Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran] derivatives to maintain stability?

  • Methodological Answer : Store compounds under inert atmosphere (e.g., nitrogen glovebox) at 2–8°C to prevent degradation via oxidation or moisture absorption, as recommended for phosphine-containing derivatives . For light-sensitive analogs (e.g., fluorescein-like spiro compounds), use amber vials and minimize UV exposure .

Q. What techniques are optimal for measuring photoluminescence quantum yield (PLQY) in spiro-based TADF emitters?

  • Methodological Answer : Use an integrating sphere coupled with a calibrated spectrometer to measure absolute PLQY. Ensure sample homogeneity (e.g., dilute solutions in degassed toluene) to avoid aggregation-induced quenching. Studies on spiro-acridine derivatives achieved PLQY values of 96–98% using this approach .

Advanced Research Questions

Q. How does nonplanar geometry in spiro-TADF emitters influence reverse intersystem crossing (RISC) rates?

  • Methodological Answer : Perform time-resolved photoluminescence (TRPL) and transient absorption spectroscopy to quantify RISC kinetics (kRISCk_{RISC}). For example, S2-TRZ, with a bent acridine donor (dihedral angle 166°), exhibited kRISC=24.2×105s1k_{RISC} = 24.2 \times 10^5 \, \text{s}^{-1}, compared to 11.1×105s111.1 \times 10^5 \, \text{s}^{-1} for planar analogs . Pair this with DFT calculations to correlate dihedral angles with spin-orbit coupling (SOC) enhancement.

Q. What strategies mitigate efficiency roll-off in spiro-based OLEDs at high brightness?

  • Methodological Answer : Optimize host-guest energy transfer by matching the host’s triplet energy (T1T_1) with the emitter’s T1T_1. Incorporate sterically hindered side groups (e.g., methyl or phenyl substitutions) to reduce aggregation-caused quenching. In spiro-acridine derivatives, rigid donor-acceptor (D-A) units and heavy-atom effects (e.g., sulfur/oxygen) improved stability and reduced roll-off .

Q. How can regioselective functionalization of the spiro core be achieved for targeted optoelectronic properties?

  • Methodological Answer : Use halogenation (e.g., bromine at specific positions) followed by cross-coupling to install electron-withdrawing (e.g., triazine) or donating groups (e.g., carbazole). For example, 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-substituted spiro emitters showed enhanced charge-transfer character and TADF efficiency . Monitor regiochemistry via 1H^1H-NMR and single-crystal analysis.

Q. What role do heavy atoms (e.g., sulfur, oxygen) play in enhancing TADF performance in spiro systems?

  • Methodological Answer : Heavy atoms induce spin-orbit coupling (SOC) , facilitating triplet-to-singlet upconversion. Compare analogs like O1-TRZ (oxygen) and S2-TRZ (sulfur): sulfur’s higher atomic number increases SOC, yielding a 2.2× higher kRISCk_{RISC} than oxygen analogs . Use Epton’s equation to quantify heavy-atom effects on radiative decay rates.

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